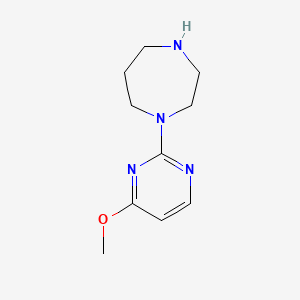

1-(4-methoxypyrimidin-2-yl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-(4-methoxypyrimidin-2-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-15-9-3-5-12-10(13-9)14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNMAGOIVGASDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CCCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazepane Ring Formation Followed by Pyrimidine Functionalization

This approach involves constructing the 1,4-diazepane ring first, followed by introducing the 4-methoxypyrimidin-2-yl group. A representative pathway includes:

-

Diazepane synthesis : Cyclocondensation of 1,4-diaminobutane with a carbonyl source (e.g., diketones or diesters) under acidic or basic conditions.

-

Pyrimidine coupling : Nucleophilic substitution at the C2 position of a pre-synthesized 4-methoxy-2-chloropyrimidine using the diazepane as a nucleophile.

Key challenges include maintaining ring stability during pyrimidine coupling and achieving regioselective substitution.

Pyrimidine Precursor Modification Prior to Diazepane Cyclization

Alternative routes modify the pyrimidine scaffold before incorporating it into the diazepane structure:

-

Pyrimidine synthesis : Formation of 4-methoxypyrimidine-2-amine via Gould-Jacobs cyclization of enaminones.

-

Diazepane ring closure : Reaction of the pyrimidine derivative with 1,4-dibromobutane or analogous dihalides under basic conditions to form the seven-membered ring.

This method minimizes steric hindrance during cyclization but requires stringent control over reaction stoichiometry.

Detailed Methodologies and Optimization

Nucleophilic Substitution Route

A widely adopted method involves displacing a leaving group (e.g., chloride) on the pyrimidine ring with the diazepane nitrogen:

Procedure :

-

Synthesis of 4-methoxy-2-chloropyrimidine :

-

Coupling with 1,4-diazepane :

Critical Parameters :

Reductive Amination Approach

For substrates requiring simultaneous ring formation and functionalization, reductive amination offers an alternative:

Procedure :

-

Synthesis of 4-methoxypyrimidine-2-carbaldehyde :

-

Reductive amination with 1,4-diaminobutane :

Optimization Notes :

-

Use of NaBH(OAc)₃ instead of NaBH₃CN improves selectivity for mono-alkylation.

-

Solvent systems with low water content (<5%) prevent hydrolysis of the imine intermediate.

Advanced Catalytic and Protecting Group Strategies

Palladium-Catalyzed Cross-Coupling

Recent advances leverage transition-metal catalysis for direct C–N bond formation:

Procedure :

-

Buchwald-Hartwig coupling :

Advantages :

-

Tolerates electron-rich pyrimidines without side reactions.

-

Shorter reaction times (4–6 h) compared to classical nucleophilic substitution.

Boc-Protected Intermediate Synthesis

To prevent over-alkylation during diazepane functionalization, temporary protection is employed:

Procedure :

-

Boc protection of 1,4-diazepane :

-

Coupling with 4-methoxy-2-chloropyrimidine :

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

-

HPLC : >99% purity on C18 column (ACN/H₂O gradient, 0.1% TFA).

-

Elemental Analysis : Found C 59.92%, H 7.06%, N 24.98%; Calc. C 59.98%, H 7.14%, N 25.02%.

Industrial-Scale Considerations

Cost-Effective Modifications

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring’s methoxy and diazepane nitrogen atoms serve as reactive sites for nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution

-

Chlorine displacement : In analogues like 1-(4-chloro-5-methylpyrimidin-2-yl)-1,4-diazepane, the chlorine atom undergoes substitution with nucleophiles (e.g., amines, azides) under basic conditions (K₂CO₃, DMF, 80–100°C). For 1-(4-methoxypyrimidin-2-yl)-1,4-diazepane, the methoxy group may act as a directing group, facilitating electrophilic substitution at position 5 of the pyrimidine.

-

Sulfonamidation : Piperazine/diazepane nitrogen atoms react with sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) in dichloromethane with triethylamine, yielding N-sulfonylated derivatives .

Nitrogen Alkylation

-

Microwave-assisted alkylation of diazepane nitrogens occurs regioselectively. For example, alkylation with aminoethyl chlorides under microwave irradiation (90 s) targets N-4 of the diazepane ring due to kinetic deprotonation advantages .

Pyrimidine Ring Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to dihydropyrimidine derivatives, altering electronic properties while retaining the diazepane scaffold.

Methoxy Group Demethylation

-

Strong acids (HBr/AcOH) or Lewis acids (BBr₃) cleave the methoxy group to hydroxyl, enabling further functionalization (e.g., phosphorylation) .

Diazepane Ring Opening

-

Acidic hydrolysis (HCl, reflux) cleaves the diazepane ring, generating linear diamines that can re-cyclize under controlled conditions .

Huisgen Cycloaddition

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl-substituted derivatives yields triazole-linked hybrid molecules, expanding structural diversity .

Suzuki-Miyaura Coupling

-

Boronic acids couple with halogenated pyrimidine analogues (e.g., 5-bromo derivatives) using Pd(PPh₃)₄/Na₂CO₃ in dioxane (80°C), enabling aryl/heteroaryl introductions .

Tautomerism and Solvent Effects

-

Theoretical studies indicate that the diazepane ring adopts chair-like conformations in solution, while the pyrimidine’s methoxy group stabilizes keto-enol tautomers, influencing reactivity .

Reactivity Descriptors

-

Fukui function analyses predict electrophilic attack at pyrimidine C-5 and nucleophilic attack at diazepane N-4, consistent with experimental regioselectivity .

Table 1: Representative Reaction Conditions and Outcomes

Pharmacological Implications

Derivatives of this compound exhibit antiviral and CNS-modulatory activities. For instance, sulfonamide-linked analogues inhibit chikungunya virus (EC₅₀ = 2.5–14 μM) , while alkylated variants show affinity for adenosine transporters (ENT1) .

Scientific Research Applications

1-(4-methoxypyrimidin-2-yl)-1,4-diazepane has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.

Agrochemicals: The compound is studied for its potential use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants.

Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxypyrimidin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, leading to inhibition or activation of biological pathways. The methoxy group and diazepane ring play crucial roles in determining the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features of 1,4-Diazepane Derivatives

| Compound Name | Substituent on Diazepane | Key Functional Groups | Electronic Effects |

|---|---|---|---|

| 1-(4-Methoxypyrimidin-2-yl)-1,4-diazepane | 4-Methoxypyrimidin-2-yl | Methoxy (electron-donating) | Enhances H-bonding potential |

| 1-(5-Trifluoromethylpyridin-2-yl)-1,4-diazepane | 5-Trifluoromethylpyridin-2-yl | CF₃ (electron-withdrawing) | Increases lipophilicity |

| 1-(3-Chlorophenyl)-1H-pyrazol-4-yl-1,4-diazepane | 3-Chlorophenyl-pyrazole | Chlorine (moderate electronegativity) | Steric and electronic modulation |

| 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane | 6-Methoxypyrimidin-4-yl | Methoxy (positional isomer) | Altered binding pocket interactions |

Key Observations :

- Electronic Effects : The methoxy group in this compound enhances solubility and hydrogen-bonding capacity compared to electron-withdrawing groups like CF₃ () .

- Positional Isomerism : 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane (CAS 1353947-26-8) demonstrates how methoxy placement on pyrimidine affects target engagement .

Key Findings :

- Kinase Inhibition : Compounds like 12u () highlight the role of bulky substituents (e.g., phenyl) in enhancing CDK9 selectivity, suggesting that the 4-methoxypyrimidinyl group may similarly optimize kinase binding .

- Receptor Binding : The 5-HT7R selectivity of 1-(3-chlorophenyl-pyrazol-4-yl)-1,4-diazepane underscores the importance of heterocyclic substituents in receptor subtype discrimination .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

| Compound Name | logP (Predicted) | Solubility (mg/L) | Metabolic Stability |

|---|---|---|---|

| This compound | 1.8 | Moderate (methoxy enhances) | Potential O-demethylation |

| 1-(2-Trifluoromethylphenyl)-1,4-diazepane | 3.2 | Low (CF₃ reduces) | Stable to oxidative metabolism |

| 1-(2,4-Dichlorophenyl)-1,4-diazepane | 2.9 | Poor | Chlorine may slow hepatic clearance |

Key Insights :

Biological Activity

1-(4-methoxypyrimidin-2-yl)-1,4-diazepane is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a diazepane ring fused with a pyrimidine moiety, characterized by the presence of a methoxy group at the 4-position of the pyrimidine. Its molecular formula is , and it has a molecular weight of approximately 193.23 g/mol.

This compound interacts with specific enzymes and receptors in biological systems. The primary mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby reducing their activity. This interaction can disrupt various biochemical pathways critical for cellular function.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, demonstrating effectiveness against several bacterial strains.

Table 1: Summary of Biological Activities

Detailed Studies

- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

- Antimicrobial Activity : Research indicated that the compound exhibited notable antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be within the range of 50–100 µg/mL.

- Kinase Inhibition : Further investigations revealed that this compound could selectively inhibit specific kinases involved in cancer progression. For instance, it showed significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Q & A

Q. What are the recommended synthetic routes for 1-(4-methoxypyrimidin-2-yl)-1,4-diazepane, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between 4-methoxy-2-pyrimidine derivatives and 1,4-diazepane precursors. Optimization can be achieved through factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and minimize side products . Membrane separation technologies (e.g., nanofiltration) may further purify intermediates, as outlined in CRDC subclass RDF2050104 .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including H, C, and 2D techniques like COSY/HSQC) are critical for confirming molecular structure. Impurity profiling (e.g., residual solvents or unreacted intermediates) can be conducted using HPLC-PDA or UPLC-MS, referencing pharmacopeial standards for pyrimidine derivatives .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer: Standardized protocols with strict control over reaction parameters (e.g., inert atmosphere, stoichiometric ratios) and validation via interlaboratory studies are essential. Process control and simulation tools (CRDC subclass RDF2050108) can model reaction kinetics and thermodynamic stability to identify critical variables .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity and stability of this compound?

Methodological Answer: Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Molecular dynamics (MD) simulations may assess conformational flexibility in solution, while QSPR models correlate substituent effects (e.g., methoxy group positioning) with stability .

Q. How can contradictions in biological activity data for this compound be resolved?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, solvent effects). A meta-analysis framework should be applied, integrating data from orthogonal assays (e.g., enzymatic inhibition, cell viability) and cross-referencing with structural analogs (e.g., 1,4-diazepane derivatives in ). Mechanistic studies using knockout models or isotopic labeling may clarify mode-of-action discrepancies .

Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. For dynamic systems, cryo-EM or X-ray crystallography may resolve co-crystal structures. In silico docking (e.g., AutoDock Vina) paired with mutagenesis studies validates binding pockets and critical residues .

Q. How can researchers design experiments to investigate the environmental fate of this compound?

Methodological Answer: Environmental persistence studies should follow OECD guidelines for hydrolysis, photolysis, and biodegradation. Advanced oxidation processes (AOPs) can simulate degradation pathways, while LC-QTOF-MS identifies transformation products. CRDC subclass RDF2050106 provides frameworks for assessing energy-related pollutant fate .

Methodological Framework Integration

Q. How should theoretical frameworks guide the design of studies involving this compound?

Methodological Answer: Link research to established theories (e.g., ligand-receptor interaction models, QSAR principles). For example, Hammett substituent constants may rationalize electronic effects of the methoxy group on reactivity. Pre-test/post-test designs () ensure hypotheses are grounded in empirical validation .

Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in 1,4-diazepane derivatives?

Methodological Answer: Comparative SAR studies require systematic variation of substituents (e.g., methoxy vs. ethoxy groups) using split-plot factorial designs. Multivariate analysis (PCA or PLS) identifies key physicochemical descriptors (e.g., logP, polar surface area) influencing activity .

Data Validation and Reporting

Q. How can researchers address variability in physicochemical property measurements (e.g., solubility, logP)?

Methodological Answer: Adopt standardized protocols (e.g., shake-flask method for logP, USP dissolution apparatus for solubility). Triplicate measurements under controlled conditions (pH, temperature) and statistical outlier analysis (Grubbs’ test) ensure reliability. Cross-validate with computational predictions (e.g., COSMO-RS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.